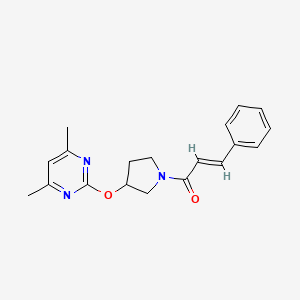
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Pharmacology
Stereochemistry plays a crucial role in the pharmacological profile of pyrrolidin-2-one derivatives, impacting their effectiveness in cognitive function enhancement and neuroprotection. The stereochemical configuration directly influences biological properties, emphasizing the importance of selecting the most effective enantiomer for therapeutic use. The preparation of enantiomerically pure compounds involves methodological approaches for synthesizing molecules with specific chiral centers, highlighting the relationship between stereochemistry and pharmacological activity (Veinberg et al., 2015).
Antifungal Applications
The chemical structure of synthetic compounds, including those related to the given chemical, plays a significant role in combating fungal infections. Structure-activity relationship (SAR) studies help in understanding the pharmacophore sites for antifungal activity, facilitating the design of targeted molecules against specific pathogens like Fusarium oxysporum. This approach aids in developing more effective antifungal agents by identifying common features crucial for biological activity (Kaddouri et al., 2022).
Versatility in Drug Discovery
The pyrrolidine ring, a component of the chemical structure , is extensively utilized in drug discovery due to its ability to interact with various biological targets. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing molecular three-dimensionality. This review covers the significance of pyrrolidine and its derivatives in developing new biologically active compounds, emphasizing the impact of steric factors on biological activity (Li Petri et al., 2021).
Contribution to Heterocyclic Compound Diversity
Heterocyclic compounds, including pyrimidines and their derivatives, offer a vast array of biological activities, underlining their importance in medicinal chemistry. The review discusses the variability in chemistry and properties of such compounds, including those related to the given chemical structure, illustrating their potential in various therapeutic areas. Understanding the synthesis, properties, and complexation of these heterocyclic compounds can lead to the discovery of novel therapeutic agents (Boča et al., 2011).
Role in Enzyme Inhibition
Research on pyrimidine derivatives, including structures related to the specified chemical, has provided insights into their potential as enzyme inhibitors. These findings contribute to the understanding of the molecular basis of diseases and the development of targeted therapies. By elucidating the structure-activity relationships of pyrimidines, researchers can design more effective inhibitors for various enzymes, showcasing the therapeutic potential of these compounds (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-12-15(2)21-19(20-14)24-17-10-11-22(13-17)18(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFVHKSCGGCJKH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(((2S,4aR,6S,7R,8R,8aS)-2-(3-bromophenyl)-7,8-dihydroxyhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)phenyl)ethanone](/img/structure/B2628898.png)
![5-Chloro-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2628901.png)
![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2628902.png)
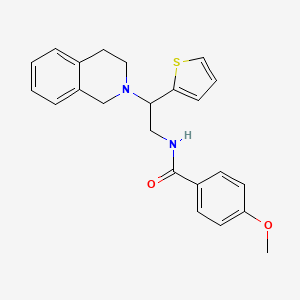

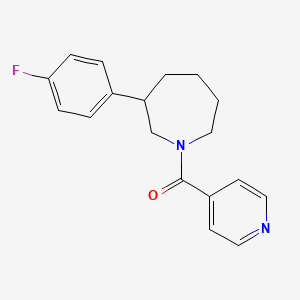
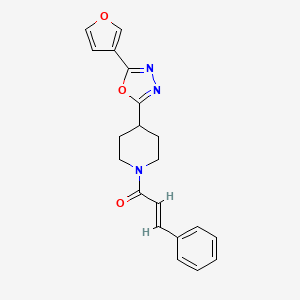
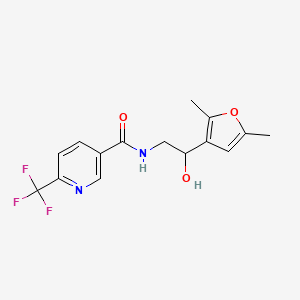
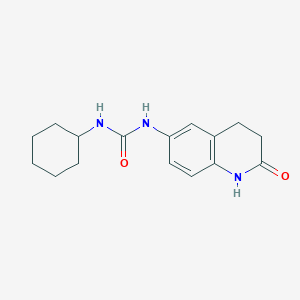
![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)
![5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2628916.png)

![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2628919.png)
